2-Amino-5-cyano-3-methylbenzoic acid
Overview
Description
2-Amino-5-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C9H8N2O2. It is a white crystalline solid that is stable under normal conditions. This compound is known for its low solubility in water but is more soluble in common organic solvents such as dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-cyano-3-methylbenzoic acid can be synthesized through various organic synthesis steps. One common method involves the cyanation and amination of methylbenzoic acid. The process typically includes:
Cyanation Reaction: Methylbenzoic acid is treated with a cyanating agent to introduce the cyano group.
Amination Reaction: The resulting product undergoes an amination reaction to introduce the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-cyano-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although the specific conditions and reagents depend on the desired product.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a range of substituted benzoic acids .
Scientific Research Applications
2-Amino-5-cyano-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyano-3-methylbenzoic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-5-methylbenzoic acid: Known for its use in peptide synthesis.
2-Amino-5-chloro-3-methylbenzoic acid: Used as an intermediate in organic synthesis.
2-Amino-3-bromo-5-methylbenzoic acid: Utilized in the synthesis of complex organic molecules.
Uniqueness: 2-Amino-5-cyano-3-methylbenzoic acid is unique due to the presence of both amino and cyano groups on the benzoic acid ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Biological Activity
2-Amino-5-cyano-3-methylbenzoic acid (CAS Number: 871239-18-8) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 164.17 g/mol |
Density | 1.3 g/cm³ |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Not specified |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, although comprehensive data remains limited. Some notable findings include:
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties. However, specific activity against various bacterial strains has not been extensively documented.
- Inhibitory Effects : Research suggests that derivatives of compounds similar to this compound can inhibit key enzymes involved in metabolic pathways, potentially leading to applications in cancer treatment and metabolic disorders .
- Pharmacological Potential : The compound's structure suggests it may have pharmacological potential similar to other benzoic acid derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects.
Study on Antibacterial Properties
A recent study evaluated the antibacterial activity of various benzoic acid derivatives, including compounds structurally related to this compound. The study utilized the agar well-diffusion method against Gram-negative and Gram-positive bacteria. The results indicated moderate antibacterial activity against certain strains, although specific data for this compound was not highlighted .
Enzyme Inhibition Studies
Further investigations into enzyme inhibition have shown that compounds with similar structural motifs can inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in nucleotide synthesis and are targets for cancer therapeutics . While direct studies on this compound are scarce, the potential for similar inhibitory effects exists based on its chemical structure.
Properties
IUPAC Name |
2-amino-5-cyano-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPIIMYXBCWBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648913 | |
Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871239-18-8 | |
Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871239-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-cyano-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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